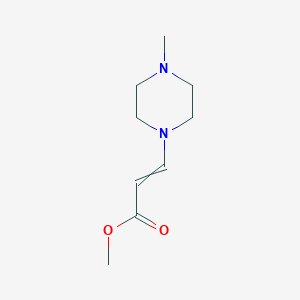![molecular formula C8H13F3N2O2 B11719633 2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B11719633.png)
2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,6-diazaspiro[33]heptane 2,2,2-trifluoroacetate is a chemical compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate typically involves the reaction of 2-Methyl-2,6-diazaspiro[3.3]heptane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroacetate salt. The process may involve the use of solvents such as dichloromethane or acetonitrile and requires careful temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
Uniqueness
2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and the ability to participate in specific reactions. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H13F3N2O2 |
|---|---|
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
2-methyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.C2HF3O2/c1-8-4-6(5-8)2-7-3-6;3-2(4,5)1(6)7/h7H,2-5H2,1H3;(H,6,7) |
InChI-Schlüssel |
JZATUROTZMONFE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B11719582.png)
![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)




![1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B11719617.png)
![[(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)
![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-](/img/structure/B11719636.png)
